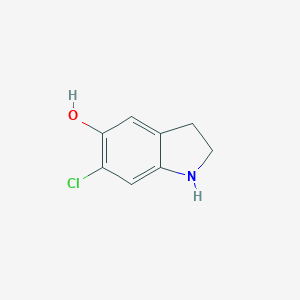
6-Chloroindolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloroindolin-5-ol, also known as 6-chloro-1H-indolin-5-ol, is a chemical compound that belongs to the family of indole derivatives. It is a white to yellowish crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The exact mechanism of action of 6-Chloroindolin-5-ol is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, which is a process of programmed cell death. This compound has been shown to activate the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death. Additionally, it has been reported to inhibit the expression of several oncogenes and induce the expression of tumor suppressor genes.
Effets Biochimiques Et Physiologiques
6-Chloroindolin-5-ol has been reported to affect several biochemical and physiological processes in the body. It has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. Additionally, it has been reported to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Chloroindolin-5-ol in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, it has been reported to possess antiviral and antibacterial activity, which further expands its potential applications.
However, one of the limitations of using 6-Chloroindolin-5-ol in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity towards normal cells, which may limit its clinical applications. Additionally, the exact mechanism of action of this compound is not fully understood, which may hinder its further development.
Orientations Futures
There are several future directions for the research on 6-Chloroindolin-5-ol. One of the most promising directions is the development of new anticancer drugs based on this compound. Several studies have reported that this compound can inhibit the growth of various cancer cell lines, making it a promising candidate for further development.
Another future direction is the study of the mechanism of action of this compound. The exact mechanism of action of 6-Chloroindolin-5-ol is not fully understood, and further research is needed to elucidate its mode of action.
Additionally, the potential applications of this compound in material science and organic synthesis should be further explored. This compound has been shown to possess unique chemical properties, which may make it a useful building block for the synthesis of new materials and organic compounds.
Méthodes De Synthèse
The synthesis of 6-Chloroindolin-5-ol can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-hydroxyindole with thionyl chloride and phosphorus pentachloride in the presence of a catalyst such as dimethylformamide. Another method involves the reaction of 5-chloroindole with sodium hydroxide and hydrogen peroxide in the presence of a catalyst such as copper sulfate.
Applications De Recherche Scientifique
6-Chloroindolin-5-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. Several studies have reported that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been reported to possess antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.
Propriétés
Numéro CAS |
172078-36-3 |
|---|---|
Nom du produit |
6-Chloroindolin-5-ol |
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
6-chloro-2,3-dihydro-1H-indol-5-ol |
InChI |
InChI=1S/C8H8ClNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h3-4,10-11H,1-2H2 |
Clé InChI |
HCMSVUUSPNCLDQ-UHFFFAOYSA-N |
SMILES |
C1CNC2=CC(=C(C=C21)O)Cl |
SMILES canonique |
C1CNC2=CC(=C(C=C21)O)Cl |
Synonymes |
1H-Indol-5-ol, 6-chloro-2,3-dihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



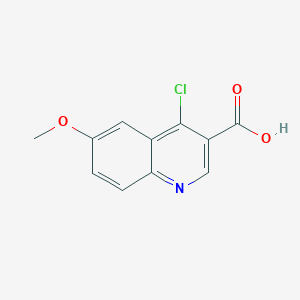
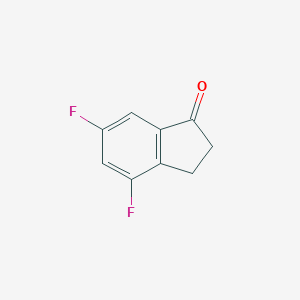





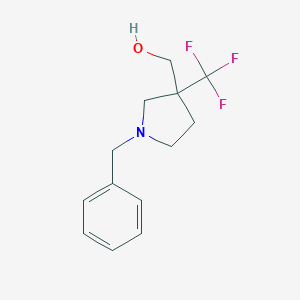



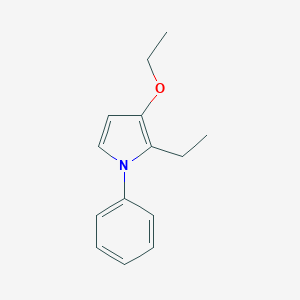
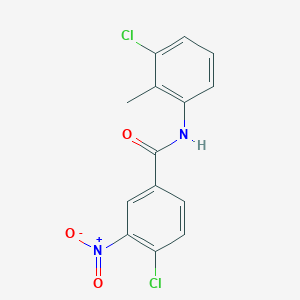
![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)